2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
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Overview
Description
2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a sulfonamide group attached to an indole core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, enzymes, and proteins, potentially modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-sulfonamidoindole: A simpler sulfonamide derivative of indole.
Uniqueness
2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is unique due to the combination of its tert-butyl, formyl, and sulfonamide groups, which impart specific chemical properties and potential biological activities that are not present in other similar compounds .
Properties
IUPAC Name |
2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)14-12(9-18)11-8-10(6-7-13(11)16-14)21(19,20)17(4)5/h6-9,16H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZRABHTGWGYTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)N(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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